1H-Indole, 1-(4,5-dimethoxy-2-nitrobenzoyl)-2,3-dihydro-
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Overview
Description
1H-Indole, 1-(4,5-dimethoxy-2-nitrobenzoyl)-2,3-dihydro- is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a 1H-indole core substituted with a 4,5-dimethoxy-2-nitrobenzoyl group, making it a molecule of interest for various chemical and biological studies.
Preparation Methods
The synthesis of 1H-Indole, 1-(4,5-dimethoxy-2-nitrobenzoyl)-2,3-dihydro- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 1H-indole core, followed by the introduction of the 4,5-dimethoxy-2-nitrobenzoyl group through acylation reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactions and the use of automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
1H-Indole, 1-(4,5-dimethoxy-2-nitrobenzoyl)-2,3-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitro group to an amine group, typically using reagents like hydrogen gas with palladium on carbon (Pd/C) or other metal catalysts.
Substitution: The compound can participate in substitution reactions where functional groups on the benzoyl ring or the indole core are replaced with other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might produce various oxidized forms of the compound.
Scientific Research Applications
1H-Indole, 1-(4,5-dimethoxy-2-nitrobenzoyl)-2,3-dihydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It can serve as a lead compound for the development of new drugs.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1H-Indole, 1-(4,5-dimethoxy-2-nitrobenzoyl)-2,3-dihydro- exerts its effects depends on its specific interactions with molecular targets. For example, if the compound exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function and leading to cell death. The exact molecular pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
1H-Indole, 1-(4,5-dimethoxy-2-nitrobenzoyl)-2,3-dihydro- can be compared with other indole derivatives, such as:
1H-Indole-3-carboxaldehyde: Known for its use in the synthesis of various pharmaceuticals.
1H-Indole-2-carboxylic acid: Used in the preparation of dyes and pigments.
1H-Indole-3-acetic acid: A plant hormone that regulates growth and development.
The uniqueness of 1H-Indole, 1-(4,5-dimethoxy-2-nitrobenzoyl)-2,3-dihydro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties not found in other indole derivatives.
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-(4,5-dimethoxy-2-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-23-15-9-12(14(19(21)22)10-16(15)24-2)17(20)18-8-7-11-5-3-4-6-13(11)18/h3-6,9-10H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZCNBSJEGWHNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)N2CCC3=CC=CC=C32)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386868 |
Source
|
Record name | 1H-Indole, 1-(4,5-dimethoxy-2-nitrobenzoyl)-2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70386868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88660-14-4 |
Source
|
Record name | 1H-Indole, 1-(4,5-dimethoxy-2-nitrobenzoyl)-2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70386868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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